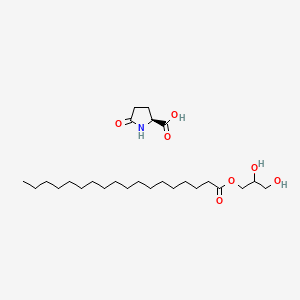
l-Proline, 5-oxo-, ester with 2,3-dihydroxypropyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
l-Proline, 5-oxo-, ester with 2,3-dihydroxypropyl octadecanoate: is a complex organic compound with the molecular formula C26H49NO7 . It is a derivative of proline, an amino acid, modified to include an oxo group at the 5-position and an ester linkage with 2,3-dihydroxypropyl octadecanoate
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with l-proline. The proline undergoes oxidation to introduce the oxo group at the 5-position, followed by esterification with 2,3-dihydroxypropyl octadecanoate.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. The process may also include purification steps to remove by-products and unreacted starting materials.
Types of Reactions:
Esterification: The formation of the ester linkage with 2,3-dihydroxypropyl octadecanoate is achieved through an esterification reaction.
Reduction: Reduction reactions can be used to modify the compound further, depending on the desired application.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH) are often used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed:
Oxidation Products: 5-oxoproline derivatives.
Esterification Products: Esterified derivatives with various alcohols.
Reduction Products: Reduced forms of the compound, depending on the specific reduction reaction.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, influencing biochemical processes.
Comparaison Avec Des Composés Similaires
l-Proline: The parent amino acid.
5-oxoproline: The oxidized form of proline.
2,3-dihydroxypropyl octadecanoate: The ester component.
Propriétés
Numéro CAS |
52683-20-2 |
|---|---|
Formule moléculaire |
C26H49NO7 |
Poids moléculaire |
487.7 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl octadecanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H42O4.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;7-4-2-1-3(6-4)5(8)9/h20,22-23H,2-19H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clé InChI |
NNMSFJYPEWCTSO-HVDRVSQOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















